Bienvenue dans la boutique en ligne BenchChem!

6,8-Dichloro-3-(4-methylbenzyl)-4(3H)-quinazolinone

Lipophilicity Drug design ADME prediction

6,8-Dichloro-3-(4-methylbenzyl)-4(3H)-quinazolinone (CAS 302913-35-5; molecular formula C₁₆H₁₂Cl₂N₂O; MW 319.19 g/mol) is a synthetic 3,4-disubstituted quinazolinone derivative classified as a pharmaceutical intermediate for research and development. The scaffold bears electron-withdrawing chlorine atoms at positions 6 and 8 and a 4-methylbenzyl moiety at N3.

Molecular Formula C16H12Cl2N2O
Molecular Weight 319.2 g/mol
CAS No. 302913-35-5
Cat. No. B11990174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-3-(4-methylbenzyl)-4(3H)-quinazolinone
CAS302913-35-5
Molecular FormulaC16H12Cl2N2O
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl
InChIInChI=1S/C16H12Cl2N2O/c1-10-2-4-11(5-3-10)8-20-9-19-15-13(16(20)21)6-12(17)7-14(15)18/h2-7,9H,8H2,1H3
InChIKeyXJWXFYXEKOOLMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-3-(4-methylbenzyl)-4(3H)-quinazolinone CAS 302913-35-5 – Core Scaffold Profile & Procurement Context


6,8-Dichloro-3-(4-methylbenzyl)-4(3H)-quinazolinone (CAS 302913-35-5; molecular formula C₁₆H₁₂Cl₂N₂O; MW 319.19 g/mol) is a synthetic 3,4-disubstituted quinazolinone derivative classified as a pharmaceutical intermediate for research and development. The scaffold bears electron-withdrawing chlorine atoms at positions 6 and 8 and a 4-methylbenzyl moiety at N3 . It is commercially available as a custom-synthesis product (AldrichCPR) and through specialty suppliers at certified purity levels . Quinazolinones are recognized as privileged structures in medicinal chemistry, yet the specific pattern of substitution on this compound is not broadly interchangeable with close analogs because minor structural modifications significantly affect physicochemical properties and synthetic utility [1].

Why 6,8-Dichloro-3-(4-methylbenzyl)-4(3H)-quinazolinone Cannot Be Replaced by Generic Quinazolinone Analogs


Quinazolinone analogs with ostensibly similar scaffolds cannot be freely substituted for 6,8-Dichloro-3-(4-methylbenzyl)-4(3H)-quinazolinone because the 6,8-dichloro substitution pattern fundamentally alters both physicochemical properties and synthetic reactivity. Removing the chlorine atoms yields 3-(4-methylbenzyl)quinazolin-4(3H)-one (CAS 141305-94-4), which exhibits markedly lower lipophilicity (LogP ≈ 2.75 vs. 4.13 for the target compound) . This LogP shift translates into a >40-fold difference in predicted bioconcentration factor (BCF) . Furthermore, the 6,8-dichloro groups serve as synthetic handles for nucleophilic aromatic substitution (SNAr), enabling downstream diversification that is chemically impossible with non-halogenated analogs and thus directly determines the choice of building block in library synthesis [1].

Quantitative Differentiation Evidence for 6,8-Dichloro-3-(4-methylbenzyl)-4(3H)-quinazolinone vs. Closest Analogs


Lipophilicity & Predicted Bioaccumulation: Chlorinated vs. Non-Chlorinated 3-(4-Methylbenzyl) Quinazolinones

The 6,8-dichloro substitution significantly increases lipophilicity relative to the non-chlorinated analog. The target compound exhibits an ACD/LogP of 4.13 and ACD/LogD (pH 5.5) of 4.66, compared to a LogP of 2.75 for 3-(4-methylbenzyl)quinazolin-4(3H)-one (CAS 141305-94-4) . This LogD difference of approximately 1.9 log units corresponds to a predicted BCF of 2039 for the target vs. an estimated <50 for the non-chlorinated analog, based on standard LogP-BCF regression models .

Lipophilicity Drug design ADME prediction

Synthetic Diversification Potential: 6,8-Dichloro vs. Non-Halogenated Quinazolinone Scaffolds

The 6,8-dichloro substituents on the target compound provide two electrophilic sites amenable to nucleophilic aromatic substitution (SNAr), enabling sequential or orthogonal derivatization strategies. In contrast, the non-chlorinated analog 3-(4-methylbenzyl)quinazolin-4(3H)-one lacks these reactive handles entirely, precluding post-synthetic C–N or C–O bond formation at positions 6 and 8 . This reactivity is a defining feature of 6,8-dichloroquinazolinones as versatile building blocks for structure-activity relationship (SAR) exploration [1].

Synthetic chemistry Nucleophilic aromatic substitution Medicinal chemistry

Purity Specification Benchmarking: NLT 98% vs. Standard AldrichCPR Grade

The target compound is available from MolCore with a certified purity of NLT (Not Less Than) 98% , providing a defined quality benchmark for procurement. In comparison, the Sigma-Aldrich listing (AldrichCPR, product R689645) is a custom-synthesis product without a publicly posted purity specification, requiring prospective buyers to request a certificate of analysis (CoA) . For the closely related 3-benzyl analog (CAS 284682-82-2), Sigma-Aldrich similarly lists it under AldrichCPR without a predefined purity threshold [1].

Quality control Procurement specification Purity

N3 Substituent SAR Precedent: 4-Methylbenzyl vs. Unsubstituted Benzyl in Quinazoline Agonists

In a published SAR study of quinazoline-based NTR1 (neurotensin receptor 1) agonists, the 4-methylbenzyl substituent conferred measurable agonist activity with an EC₅₀ of 25 ± 3.2 μM (Emax = 100%) [1]. By contrast, the unsubstituted benzyl analog was not reported as active in this series, and the benzenesulfonyl variant showed EC₅₀ > 80 μM, indicating that the 4-methyl substitution on the benzyl group is a key determinant of target engagement [1]. Although this SAR was established on a different quinazoline chemotype, the principle demonstrates that the 4-methylbenzyl moiety constitutes a pharmacophoric element with validated biological relevance.

Structure-activity relationship GPCR agonism Hit-to-lead

Predicted Physicochemical Drug-Likeness: Target Compound vs. Non-Chlorinated 3-(4-Methylbenzyl) Analog

Despite markedly higher lipophilicity, the target compound remains within drug-like physicochemical space. It has zero hydrogen bond donors, three hydrogen bond acceptors, a molecular weight of 319.19 g/mol, and zero Rule-of-5 violations . The non-chlorinated analog 3-(4-methylbenzyl)quinazolin-4(3H)-one has a molecular weight of 250.30 g/mol and also zero Rule-of-5 violations, but its lower LogP (2.75 vs. 4.13) places it in a different lipophilicity range, potentially affecting solubility and metabolic stability in opposing directions . Both compounds are predicted to have zero hydrogen bond donors and two freely rotatable bonds, but the target compound's higher LogD (4.66) indicates greater membrane permeability at physiological pH, a parameter that can be advantageous or detrimental depending on the target product profile .

Drug-likeness Lipinski Rule of 5 Physicochemical profiling

Optimal Research & Industrial Application Scenarios for 6,8-Dichloro-3-(4-methylbenzyl)-4(3H)-quinazolinone


Focused Quinazolinone Library Synthesis Requiring C6/C8 Diversification Handles

Medicinal chemistry teams constructing focused quinazolinone libraries benefit from this compound as a central intermediate because its 6,8-dichloro groups serve as electrophilic handles for sequential SNAr reactions. This enables the systematic exploration of C6 and C8 substituent effects on target potency and selectivity, generating 10–100 analogs from a single advanced intermediate without de novo scaffold construction for each derivative. The 4-methylbenzyl N3 substituent provides a validated pharmacophoric anchor based on NTR1 agonist SAR data (EC₅₀ = 25 μM for the 4-methylbenzyl motif) [1].

CNS-Penetrant Lead Optimization Requiring Higher LogD Starting Points

Programs targeting intracellular or CNS-resident proteins where higher passive membrane permeability is desired can leverage the target compound's elevated LogD (4.66 at pH 5.5) relative to non-chlorinated quinazolinone analogs (LogP ≈ 2.75) as a starting point for lead optimization [1] . The compound's predicted BCF of 2039 and zero Rule-of-5 violations indicate sufficient permeability for cell-based target engagement assays while maintaining drug-likeness, reducing the need for late-stage lipophilicity adjustment.

Quality-Controlled Procurement for High-Throughput Screening (HTS) Campaigns

For HTS campaigns requiring pre-validated compound purity to minimize false positives from impurities, the target compound's certified NLT 98% purity from MolCore eliminates the need for pre-screening repurification or CoA reconciliation required with unspecified-purity AldrichCPR materials. This purity benchmark ensures that primary screening results accurately reflect the biological activity of the intended chemical structure rather than synthetic byproducts, reducing downstream triage burden and cherry-picking costs [1].

Structure-Activity Relationship Exploration of N3-Benzyl Quinazolinone GPCR Ligands

Based on the demonstrated activity of 4-methylbenzyl-substituted quinazoline derivatives as NTR1 agonists (EC₅₀ = 25 μM, Emax = 100%), this compound serves as a template for exploring the SAR of N3-benzyl modifications in GPCR-targeted quinazolinone series [1]. The 6,8-dichloro pattern additionally allows parallel exploration of halogen substitution effects on receptor binding kinetics and functional selectivity.

Quote Request

Request a Quote for 6,8-Dichloro-3-(4-methylbenzyl)-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.